2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

Description

Chemical Identity and Nomenclature

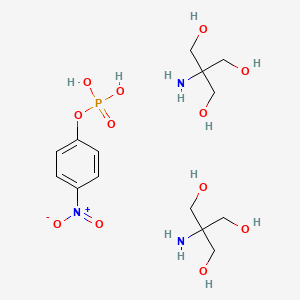

This compound represents a salt compound formed between 2-amino-2-(hydroxymethyl)propane-1,3-diol and 4-nitrophenyl dihydrogen phosphate. The compound exists in multiple stoichiometric ratios, with the most commonly encountered forms being the 1:1 and 1:2 complexes. The molecular formula for the 1:1 complex is C₁₀H₁₇N₂O₉P, with a molecular weight of 340.22 grams per mole. The 1:2 complex exhibits the molecular formula C₁₄H₂₈N₃O₁₂P and possesses a molecular weight of 461.36 grams per mole.

The compound carries multiple systematic names reflecting its dual-component nature. Primary nomenclature includes "phosphoric acid, mono(4-nitrophenyl) ester, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol" and "4-nitrophenyl phosphate bis[2-amino-2-(hydroxymethyl)propane-1,3-diol] salt". The Chemical Abstracts Service has assigned registry numbers 68189-42-4 for the 1:2 complex and 52435-04-8 for the 1:1 complex. Additional synonymous designations include "mono(para-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt" and "4-nitrophenylphosphoric acid bis[2-amino-2-(hydroxymethyl)aminomethane] salt".

The structural characteristics of this compound reflect the combination of a biological buffer with an enzymatic substrate. The 2-amino-2-(hydroxymethyl)propane-1,3-diol component functions as a buffering agent, maintaining stable pH conditions during enzymatic reactions. The 4-nitrophenyl dihydrogen phosphate portion serves as the actual substrate for phosphatase enzymes, undergoing hydrolysis to release para-nitrophenol and inorganic phosphate. This dual functionality makes the compound particularly valuable in biochemical applications where both pH stability and substrate availability are critical parameters.

Historical Development as a Biochemical Tool

The development of this compound as a biochemical tool emerged from the convergence of buffer chemistry and enzyme substrate development in the mid-20th century. The fundamental understanding of para-nitrophenyl phosphate as a chromogenic substrate for phosphatases was established through early biochemical research, with significant contributions from investigators studying alkaline phosphatase activity in bacterial systems. The recognition that enzymatic hydrolysis of para-nitrophenyl phosphate produces para-nitrophenol, a compound exhibiting distinct spectrophotometric properties, provided the foundation for quantitative enzyme assays.

Historical research demonstrated that para-nitrophenyl phosphate undergoes enzymatic cleavage by phosphatases to yield para-nitrophenol and inorganic phosphate. The para-nitrophenol product exhibits a characteristic yellow color in alkaline conditions, with maximal absorption at 405 nanometers and a molar extinction coefficient of approximately 18,000 to 18,400 reciprocal molar reciprocal centimeters. This spectrophotometric property enabled researchers to develop quantitative assays for phosphatase activity by measuring the rate of yellow product formation.

The incorporation of 2-amino-2-(hydroxymethyl)propane-1,3-diol into the substrate formulation addressed critical pH stability requirements in enzymatic assays. Early researchers recognized that phosphatase enzymes exhibit optimal activity within specific pH ranges, typically between 8.0 and 10.0 for alkaline phosphatases. The buffering capacity of 2-amino-2-(hydroxymethyl)propane-1,3-diol proved essential for maintaining stable reaction conditions throughout extended incubation periods, preventing pH drift that could compromise assay accuracy and reproducibility.

Manufacturing developments focused on producing stable, standardized preparations suitable for routine laboratory use. Patent literature from the early 21st century describes improved synthesis methods that eliminate the use of barium salts and reduce environmental contamination while maintaining high product purity. These synthetic advances enabled commercial production of consistent, high-quality preparations that became standard reagents in biochemical laboratories worldwide.

Role in Modern Enzymology and Molecular Biology

Contemporary applications of this compound span multiple domains of enzymology and molecular biology research. The compound serves as the preferred substrate for alkaline phosphatase detection in enzyme-linked immunosorbent assays, Western blotting procedures, and immunohistochemical staining protocols. In these applications, alkaline phosphatase conjugated to antibodies or other detection molecules catalyzes the hydrolysis of the substrate, producing a measurable colorimetric signal proportional to enzyme activity.

Quantitative enzyme kinetic studies employ this substrate to determine fundamental parameters including Michaelis-Menten constants, maximum reaction velocities, and inhibition patterns. Research utilizing membrane-bound acid phosphatase from bacterial sources has demonstrated cooperative kinetic behavior with Hill coefficients of 1.3 and half-saturation constants of 65 micromolar. These kinetic parameters provide essential information for understanding enzyme function and regulation in biological systems. The substrate concentration independence observed in many systems allows researchers to conduct kinetic analyses across wide concentration ranges without substrate limitation artifacts.

Modern diagnostic applications leverage the compound's chromogenic properties for clinical enzyme measurements. Alkaline phosphatase activity in human serum serves as an important diagnostic marker, and standardized assays utilizing this substrate enable accurate quantification of enzyme levels. The development of liquid substrate systems combines the compound with appropriate buffers and cofactors in ready-to-use formulations, simplifying laboratory procedures and improving assay consistency.

| Application Domain | Substrate Concentration | Detection Wavelength | Typical Assay Conditions |

|---|---|---|---|

| Enzyme-Linked Immunosorbent Assay | 1.0 millimolar | 405 nanometers | pH 9.8, 37°C |

| Kinetic Studies | 0.065-5.0 millimolar | 405-410 nanometers | pH 6.0-9.8, 25-37°C |

| Clinical Diagnostics | 0.67 millimolar | 405 nanometers | pH 9.8, 37°C |

| Research Applications | Variable | 405-410 nanometers | pH-dependent |

Molecular biology protocols utilize the compound for nucleic acid processing applications. Alkaline phosphatase treatment of deoxyribonucleic acid and ribonucleic acid molecules removes 5'-terminal phosphate groups, preventing self-ligation during cloning procedures. The substrate enables monitoring of phosphatase activity during these treatments, ensuring complete dephosphorylation before subsequent enzymatic manipulations. This application demonstrates the compound's versatility beyond traditional enzyme assays.

Specialized research applications include studies of protein phosphatases involved in cellular signaling pathways. Investigations of mitogen-activated protein kinase phosphatases utilize the substrate to characterize enzyme specificity and regulation. The ability to measure phosphatase activity in real-time provides valuable insights into cellular regulatory mechanisms and potential therapeutic targets. Research has established that various protein phosphatases exhibit distinct kinetic parameters when acting on this substrate, enabling differentiation between enzyme types and isoforms.

Recent developments in stable substrate formulations address storage and handling challenges associated with para-nitrophenyl phosphate compounds. Optimized formulations incorporating imidazole and other stabilizing agents maintain substrate integrity during extended storage periods. These advances support automation of enzyme assays and enable high-throughput screening applications in pharmaceutical and biotechnology research.

The compound's role extends to environmental and soil biochemistry research, where it serves as a standard substrate for measuring phosphatase activity in soil samples. These applications provide insights into nutrient cycling and microbial activity in terrestrial ecosystems. The standardized nature of the substrate enables comparative studies across different soil types and environmental conditions, contributing to our understanding of ecosystem function and agricultural productivity.

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2C4H11NO3/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*5-4(1-6,2-7)3-8/h1-4H,(H2,10,11,12);2*6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAXKCWOTRABOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N3O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071228 | |

| Record name | Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68189-42-4 | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068189424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl dihydrogen phosphate, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 4-Nitrophenyl Dihydrogen Phosphate

4-Nitrophenyl dihydrogen phosphate can be synthesized via phosphorylation of 4-nitrophenol using phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions. The typical method is:

- React 4-nitrophenol with phosphorus oxychloride in the presence of a base (e.g., pyridine) to form 4-nitrophenyl phosphorodichloridate.

- Hydrolyze the intermediate to yield 4-nitrophenyl dihydrogen phosphate.

Alternatively, commercial sources of 4-nitrophenyl phosphate are often used due to the complexity of synthesis.

Salt Formation with 2-Amino-2-(hydroxymethyl)propane-1,3-diol

The salt formation is achieved by mixing aqueous solutions of 4-nitrophenyl dihydrogen phosphate and 2-amino-2-(hydroxymethyl)propane-1,3-diol in a stoichiometric ratio, typically 1:1 or 1:2 depending on the desired salt form.

- The amino group of the TRIS molecule interacts with the acidic phosphate group, forming a stable dihydrogen phosphate salt.

- The reaction is typically carried out at ambient temperature in aqueous media.

- The pH is controlled to optimize salt formation, generally slightly acidic to neutral.

Purification and Isolation

- The resulting salt can be isolated by crystallization from aqueous or aqueous-alcoholic solutions.

- Drying under vacuum or lyophilization is used to obtain the pure solid compound.

- Characterization is done by spectroscopic methods (NMR, IR), elemental analysis, and melting point determination.

Research Findings and Data Summary

Comparative Notes on Related Compounds

- The compound is related to other phosphate salts of aminoalcohols such as the 2-amino-2-ethyl-1,3-propanediol salt of mono(4-nitrophenyl) phosphate.

- Preparation methods for similar compounds emphasize mild aqueous conditions and controlled pH to avoid hydrolysis of the phosphate ester.

- Alternative synthetic routes involving phosphorylation of the aminoalcohol directly are less common due to the sensitivity of the phosphate ester bond.

Summary of Preparation Protocol

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Obtain or synthesize 4-nitrophenyl dihydrogen phosphate | Commercial or via POCl3 phosphorylation |

| 2 | Prepare aqueous solution of 2-amino-2-(hydroxymethyl)propane-1,3-diol | Use stoichiometric ratio |

| 3 | Mix solutions under stirring at room temperature | Maintain pH 5–7 |

| 4 | Allow salt formation and equilibrate | Typically 1–2 hours |

| 5 | Isolate product by crystallization | Use aqueous or aqueous-alcoholic solvent |

| 6 | Dry product under vacuum or lyophilize | Obtain pure solid salt |

Chemical Reactions Analysis

Types of Reactions: 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it is catalyzed by enzymes like alkaline phosphatase, leading to the release of p-nitrophenol .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in an alkaline buffer, such as amidiol buffer at pH 9.0. The reaction conditions include maintaining a constant temperature and enzyme concentration to ensure accurate kinetic measurements .

Major Products Formed: The primary product formed from the hydrolysis of this compound is p-nitrophenol, which is a colored compound that can be easily detected and quantified using spectrophotometric methods .

Scientific Research Applications

Biochemical Research Applications

Buffering Agent:

TRIS phosphate is primarily employed as a buffering agent in biochemical and molecular biology experiments. Its ability to maintain stable pH levels is crucial for enzyme activity and protein stability. The effective pH range for TRIS buffers is typically between 7.0 and 9.0, making it suitable for various biological reactions.

Enzyme Studies:

In enzymatic assays, TRIS phosphate serves as a stabilizing agent that ensures optimal conditions for enzyme function. For example, studies have shown that TRIS buffers enhance the activity of enzymes such as DNA polymerases and restriction endonucleases by providing a conducive environment for their catalytic activities .

Protein Purification:

The compound is also integral in protein purification processes such as affinity chromatography. TRIS phosphate helps maintain the solubility and stability of proteins during purification steps, thereby improving yield and purity .

Pharmaceutical Formulations

Drug Development:

In pharmaceutical formulations, TRIS phosphate is used to formulate injectable drugs and vaccines. Its buffering capacity helps maintain the stability of active pharmaceutical ingredients (APIs) during storage and administration .

Stabilization of Biological Samples:

TRIS phosphate is employed in the preparation of biological samples for analysis. It stabilizes nucleic acids and proteins, preventing degradation during sample handling and storage .

Analytical Chemistry

Chromatography:

TRIS phosphate plays a significant role in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). It is used as a mobile phase modifier to enhance the separation of analytes based on their chemical properties .

Spectrophotometry:

In spectrophotometric assays, TRIS phosphate buffers are utilized to maintain pH during the measurement process, ensuring accurate absorbance readings that are critical for quantifying substances in solution .

-

Case Study 1: Enzyme Kinetics with TRIS Buffers

A study conducted on the kinetics of Taq DNA polymerase demonstrated that using TRIS phosphate buffers significantly increased enzyme activity compared to other buffer systems. The optimal concentration was found to be 50 mM at pH 8.5, which resulted in a two-fold increase in reaction rates . -

Case Study 2: Stability of Protein Formulations

Research on the stability of monoclonal antibodies showed that formulations containing TRIS phosphate exhibited enhanced stability over time compared to those using citrate buffers. The study indicated that TRIS phosphate minimized aggregation and maintained biological activity over extended storage periods .

Mechanism of Action

The mechanism of action of 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate involves its hydrolysis by phosphatase enzymes. The enzyme catalyzes the cleavage of the phosphate ester bond, resulting in the release of p-nitrophenol and inorganic phosphate. This reaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of phosphatases .

Comparison with Similar Compounds

- Bis(p-nitrophenyl) phosphate

- Di-p-nitrophenyl phosphate

- Bis(4-nitrophenyl) phosphate

Uniqueness: 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate is unique due to its specific interaction with phosphatase enzymes and its ability to release a colored product upon hydrolysis. This property makes it particularly useful in enzyme assays and diagnostic applications .

Biological Activity

The compound 2-amino-2-(hydroxymethyl)propane-1,3-diol; (4-nitrophenyl) dihydrogen phosphate , commonly known as Tris phosphate, is a derivative of Tris (hydroxymethyl)aminomethane (Tris) and is widely utilized in biochemical and molecular biology applications. This article explores its biological activity, mechanisms of action, and applications in various fields.

- Molecular Formula : C7H15N2O5P

- Molecular Weight : 229.18 g/mol

- CAS Number : 1185-53-1

Buffering Capacity

Tris phosphate serves primarily as a buffering agent in biological systems. It maintains stable pH levels in biochemical reactions, which is crucial for enzyme activity and stability. The buffering range of Tris phosphate is typically between pH 7.0 and 9.0, making it suitable for various biological assays.

Enzyme Stabilization

Tris phosphate has been shown to stabilize enzymes during biochemical reactions. It minimizes denaturation and maintains enzymatic activity over extended periods. For instance, studies have demonstrated that enzymes such as DNase and RNase retain their activity in the presence of Tris phosphate, affirming its role as a protective agent against enzymatic degradation .

Inhibition Studies

Research indicates that Tris phosphate can influence the activity of certain enzymes. For example, it has been observed to inhibit the activity of some proteases, which can be beneficial in experimental setups where proteolytic degradation of proteins needs to be controlled .

Study on Enzyme Activity

In a study examining the effects of different buffers on enzyme kinetics, Tris phosphate was compared with other common buffers like phosphate-buffered saline (PBS). The results indicated that Tris phosphate provided superior enzyme stability and activity retention in reactions involving RNA polymerase .

Application in Molecular Biology

A significant application of Tris phosphate is in the preparation of DNA samples for electrophoresis. Its buffering capacity ensures that the pH remains stable during the process, thereby facilitating accurate separation and analysis of nucleic acids. In one experiment, DNA samples prepared with Tris phosphate exhibited clearer bands on agarose gels compared to those prepared with other buffers .

Comparative Analysis

| Property | Tris Phosphate | Phosphate Buffered Saline (PBS) | HEPES |

|---|---|---|---|

| pH Range | 7.0 - 9.0 | 7.2 - 7.4 | 6.8 - 8.2 |

| Buffering Capacity | Strong | Moderate | Strong |

| Enzyme Stability | High | Moderate | High |

| Common Applications | Electrophoresis, PCR | Cell culture | Protein assays |

The mechanism by which Tris phosphate exerts its biological effects primarily revolves around its ability to stabilize pH levels and protect biomolecules from degradation. By maintaining an optimal environment for enzymatic reactions, it enhances the efficiency and reliability of biochemical assays.

Q & A

Basic: What is the role of Tris buffer in maintaining pH stability during enzymatic assays, and how does its concentration affect reaction kinetics?

Methodological Answer:

Tris [2-amino-2-(hydroxymethyl)propane-1,3-diol] is widely used as a buffering agent due to its effective pKa (~8.1) near physiological pH. Its concentration must be optimized to avoid ionic strength interference. For example, in crystallographic fragment screening, Tris buffer (pH 7–8) stabilizes protein conformations while minimizing aggregation . Excessive Tris concentrations (>50 mM) can chelate metal ions, altering enzyme activity. Researchers should validate buffer compatibility with target enzymes via activity assays at varying Tris concentrations (e.g., 10–100 mM) .

Basic: How can researchers ensure the stability of low-dose pharmaceutical formulations containing Tris derivatives like FTY720-phosphate?

Methodological Answer:

Stable formulations of Tris derivatives (e.g., FTY720-phosphate) require excipient optimization. Evidence shows that cyclodextrins (e.g., α- or β-cyclodextrin) act as stabilizers by encapsulating the active compound, preventing hydrolysis or oxidation. A validated method involves:

Mixing FTY720 hydrochloride with cyclodextrin (30:75 wt%) in aqueous solution.

Granulating with fillers (e.g., sugar alcohols).

Drying and milling to achieve uniform particle size.

This process ensures content uniformity and physical stability for doses as low as 0.25 mg .

Advanced: What experimental design considerations are critical when comparing Tris and phosphate buffers in proton-coupled electron transfer (PCET) studies?

Methodological Answer:

In PCET mechanisms, buffer choice significantly impacts reaction pathways. For instance, hydroxide ions in Tris buffer facilitate concerted PCET with Os(bpy)₃³⁺ oxidants, whereas phosphate buffers (mono-/dibasic) fail due to insufficient proton-accepting capacity . To resolve buffer-dependent discrepancies:

Perform kinetic isotope effect (KIE) studies in D₂O vs. H₂O.

Use stopped-flow spectroscopy to monitor intermediate formation.

Compare reaction rates across pH 5–10 with controlled ionic strength.

This approach isolates buffer-specific effects on redox mechanisms .

Advanced: How can conflicting data on Tris vs. phosphate buffer efficacy in enzyme assays be systematically addressed?

Methodological Answer:

Contradictions often arise from differences in enzyme isoforms or assay conditions. To resolve this:

Standardize assay parameters : Use identical temperature, ionic strength, and substrate concentrations.

Profile pH-activity curves : Compare enzyme activity in Tris (pH 7–9) vs. phosphate (pH 6–8) buffers.

Include inhibitor controls : Test for Tris-mediated metal chelation (e.g., adding Mg²⁺/Ca²⁺).

For example, phosphatases may show reduced activity in Tris due to metal depletion, while dehydrogenases remain unaffected .

Advanced: What analytical techniques are recommended for assessing the purity of (4-nitrophenyl) dihydrogen phosphate derivatives in synthetic workflows?

Methodological Answer:

For phosphate derivatives, combine:

Reverse-phase HPLC : Use a C18 column with UV detection at 254 nm to separate nitrophenyl byproducts.

Mass spectrometry (MS) : Confirm molecular ions ([M-H]⁻) and fragmentation patterns.

³¹P NMR : Verify phosphorylation efficiency and detect unreacted starting materials.

This multi-modal approach ensures >98% purity, critical for enzymatic assays (e.g., alkaline phosphatase activity monitoring) .

Advanced: How do structural modifications of Tris derivatives (e.g., FTY720) influence their interaction with sphingosine-1-phosphate (S1P) receptors?

Methodological Answer:

FTY720’s efficacy as an S1P receptor modulator depends on phosphorylation to FTY720-phosphate. Key modifications include:

Alkyl chain length : The 4-octylphenyl group enhances receptor binding affinity (Kd ~0.3 nM for S1P1).

Phosphate positioning : The dihydrogen phosphate group mimics S1P’s polar head, enabling receptor internalization.

Researchers should use molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis (e.g., Leu276 in S1P1) to validate binding interactions .

Data Contradiction: How can researchers resolve discrepancies in reported hydrolysis rates of (4-nitrophenyl) phosphate esters under varying buffer conditions?

Methodological Answer:

Hydrolysis rates depend on buffer nucleophilicity and pH. To reconcile

Control for buffer catalysis : Compare rates in Tris (pH 8) vs. glycine (pH 10) buffers.

Use pseudo-first-order kinetics : Maintain excess substrate to isolate buffer effects.

Apply Arrhenius analysis : Calculate activation energies to distinguish between buffer-specific and thermal pathways.

Phosphate buffers may accelerate hydrolysis via nucleophilic attack, while Tris stabilizes intermediates through hydrogen bonding .

Methodological: What strategies are effective in minimizing excipient interactions in low-dose Tris-based formulations?

Methodological Answer:

Low-dose formulations (e.g., 0.5 mg FTY720) require:

Co-processed excipients : Combine microcrystalline cellulose (filler) and magnesium stearate (lubricant) to prevent adsorption.

Stability testing : Conduct accelerated aging (40°C/75% RH for 6 months) to assess degradation.

X-ray powder diffraction (XRPD) : Monitor crystallinity changes during storage.

Evidence shows cyclodextrin-based formulations retain >95% potency after 24 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.